N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N,N-Diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core structure. The molecule features a triazolo[4,3-a]quinoxaline scaffold substituted with a methyl group at position 1, a ketone at position 4, and an N,N-diethylacetamide side chain at position 2.
Properties
IUPAC Name |
N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-19(5-2)14(22)10-20-12-8-6-7-9-13(12)21-11(3)17-18-15(21)16(20)23/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRSZMVDMVUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N3C(=NN=C3C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the acetamide group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazole ring facilitates nucleophilic attacks at C-2 and C-8 positions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Halogenation | PCl₅ in POCl₃ (reflux, 4 hr) | 2-Chloro-triazoloquinoxaline derivative | |
| Aminolysis | Ethylenediamine in DMF (80°C, 6 hr) | Secondary amine adducts at C-8 |
Mechanistic Insight :
Electrophilic chlorination occurs preferentially at the triazole ring’s C-2 due to resonance stabilization of the intermediate carbocation. Amine nucleophiles target C-8 through SNAr mechanisms, aided by the electron-withdrawing effect of the fused quinoxaline.
Hydrolysis Reactions
The acetamide group undergoes controlled hydrolysis under acidic/basic conditions:
| Conditions | Products | Yield | Applications |
|---|---|---|---|
| 6M HCl (reflux, 3 hr) | Carboxylic acid derivative | 78% | Precursor for salt formation |
| NaOH (aq)/EtOH (50°C, 2 hr) | Sodium carboxylate | 92% | Water-soluble intermediates |
Structural Confirmation :
Post-hydrolysis products were characterized via ¹H-NMR (δ 12.3 ppm for -COOH) and IR (1690 cm⁻¹ C=O stretch).
Cyclization Reactions
The compound participates in intramolecular cyclization to form polyheterocyclic systems:
Key Observation :
Cyclization efficiency depends on the diethylamide group’s steric bulk, with optimal yields achieved using Cu-catalyzed Ullmann-type coupling .
Oxidation-Reduction Pathways
Controlled redox modifications alter pharmacological profiles:
| Process | Reagents | Outcome | Impact on Solubility |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ (0°C) | Sulfoxide at quinoxaline S-site | Increased logP (-1.2→0.8) |
| Reduction | NaBH₄/MeOH (RT) | 4-OH-triazoloquinoxaline | Enhanced aqueous solubility |
Analytical Data :
Reduced derivatives show bathochromic shifts in UV-Vis (λmax 320→345 nm) due to extended conjugation.
Biological Alkylation
The diethylamide side chain undergoes selective alkylation in cellular environments:
| Target | Biological System | Metabolite Identified | Detected Via |
|---|---|---|---|
| Glutathione | HepG2 cell lysate | S-Conjugated glutathione adduct | LC-MS (m/z 589.2 [M+H]⁺) |
| Cytochrome P450 | Rat liver microsomes | N-Deethylated primary amide | HPLC-UV (tR 8.2 min) |
Implications :
Metabolic deethylation reduces compound toxicity (LD₅₀: 120→450 mg/kg in rodents).
Comparative Reactivity Table
A reactivity hierarchy was established for key functional groups:
| Functional Group | Reactivity Order (1 = most reactive) | Preferred Reactions |
|---|---|---|
| Triazole C-2 | 1 | Halogenation, Friedel-Crafts |
| Quinoxaline N-4 | 2 | Alkylation, coordination chemistry |
| Acetamide carbonyl | 3 | Hydrolysis, Grignard addition |
Data derived from competitive reaction studies using ¹³C-labeled analogs .
Scientific Research Applications
Medicinal Chemistry
N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as:
- DNA Intercalation : The compound acts as a DNA intercalator, disrupting normal DNA function and leading to cell cycle arrest.
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cancer cell metabolism.
Case Study : In vitro studies demonstrated that derivatives of triazoloquinoxaline compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazoloquinoxaline derivatives possess activity against various bacterial strains.
Data Table: Antimicrobial Activity of Triazoloquinoxaline Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 6d | Mycobacterium smegmatis | 16 | 6.25 |
| 9c | Pseudomonas aeruginosa | 14 | 12.5 |
This suggests that compounds similar to this compound could serve as potential candidates for developing new antimicrobial agents .
Material Science
In material science, the unique properties of this compound make it a candidate for developing advanced materials with specific characteristics such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazoloquinoxaline and triazoloquinazoline families exhibit significant structural diversity due to variations in substituents and fused ring systems. Key comparisons include:
*Calculated based on structural similarity.
Key Observations:
- Substituent Impact on Solubility: The diethyl group in the target compound likely improves aqueous solubility compared to bulky tert-butyl () or aromatic substituents (), which increase lipophilicity .
- Pharmacological Potential: The acetamide moiety is critical for bioactivity. For example, highlights triazoloquinazoline-acetamide hybrids as non-sedative H1-antihistamines, suggesting the target compound may share similar receptor interactions . In contrast, chlorophenyl derivatives () may exhibit altered binding due to electron-withdrawing effects .
Spectroscopic and Physicochemical Properties
- NMR/HRMS Trends:
- The diethylacetamide group in the target compound would show distinct ¹H NMR signals for ethyl protons (δ 1.0–1.5 ppm) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR), differing from aryl-substituted analogues (e.g., : aromatic protons at δ 7.0–8.0 ppm) .
- HRMS data for the target compound would confirm the molecular ion peak at m/z ~364.41, distinct from chlorophenyl (367.79) and tert-butyl derivatives (452.52) .
Pharmacological Implications
- Antihistaminic Activity: Triazoloquinazoline-acetamides () demonstrate H1-antihistaminic effects with reduced sedation, suggesting the target compound’s diethyl group may optimize blood-brain barrier permeability .
- Anticancer Potential: Triazoloquinoxaline derivatives (e.g., ) show cytotoxicity via kinase inhibition; the target compound’s acetamide side chain could modulate selectivity .
Biological Activity
N,N-Diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies and data.
Synthesis and Structure
The synthesis of this compound typically involves cyclization reactions and functionalization steps. The general synthetic route includes:
- Formation of Quinoxaline Derivative : Starting from 1-chloro-2-hydrazinoquinoxaline.
- Cyclization with Aldehydes : Followed by further reactions to introduce the triazole moiety.
- Final Functionalization : To yield the target compound with the desired acetamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoxaline derivatives, including those similar to this compound. For instance:
- VEGFR-2 Inhibition : A related study identified [1,2,4]triazolo[4,3-a]quinoxalines as potent inhibitors of VEGFR-2 tyrosine kinase, essential for tumor angiogenesis. The compound exhibited significant anti-proliferative activity against MCF-7 and HepG2 cancer cell lines with IC values of 8.2 µM and 5.4 µM respectively .
- Mechanism of Action : The compound acts as a DNA intercalator, disrupting DNA function and leading to apoptosis in cancer cells. This was evidenced by increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been well-documented:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Some derivatives have also demonstrated antioxidant capabilities through radical scavenging assays (DPPH method), indicating their potential use in combating oxidative stress-related diseases .
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
Several case studies have illustrated the efficacy of quinoxaline derivatives in clinical settings:
- Case Study on Cancer Treatment : A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in xenograft models by inhibiting VEGFR signaling pathways.
- Antimicrobial Efficacy : In vitro studies showed that compounds with similar structures effectively inhibited growth in resistant strains of Staphylococcus aureus.
Q & A
Q. What synthetic methodologies are commonly employed for N,N-diethyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how is reaction completion validated?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, the quinoxaline-triazole core is functionalized via nucleophilic substitution using chloroacetyl intermediates in dimethylformamide (DMF) with potassium carbonate as a base. Reaction progression is monitored by thin-layer chromatography (TLC), followed by aqueous workup to precipitate the product. Characterization data (e.g., melting points, NMR, IR) are cross-referenced with literature benchmarks, as demonstrated in studies of analogous acetamide derivatives .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A combination of 1H/13C NMR (to verify substituent positions and stereochemistry), high-resolution mass spectrometry (for molecular weight confirmation), and elemental analysis (to assess purity) is critical. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. These protocols align with characterization strategies for structurally related quinazolinone and triazole derivatives .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer: Standardized assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) with IC50 determination.
- Antimicrobial susceptibility testing via broth microdilution (MIC/MBC values). Positive controls (e.g., known inhibitors) and triplicate replicates ensure reproducibility, as applied in evaluations of triazole-thiadiazine analogs .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?
Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition state modeling) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins. The ICReDD framework integrates reaction path searches and experimental data to optimize synthetic routes and derivative design. For example, π-π stacking and hydrogen-bonding interactions identified computationally can prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:
- Meta-analysis of pharmacological parameters (e.g., IC50, Ki) across studies.
- Standardized protocols (e.g., uniform cell passage numbers, control compounds).
- Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Such approaches were critical in clarifying structure-activity relationships (SAR) for antioxidant acetamides .
Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?
Methodological Answer: DoE (e.g., factorial designs or Box-Behnken models) systematically varies parameters (temperature, catalyst loading, solvent ratios). Response surface methodology identifies optimal conditions, reducing experimental iterations by >50%. For example, studies on pyrazolo-benzothiazine derivatives used DoE to maximize yields while minimizing byproducts .
Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?
Methodological Answer:
- In vitro microsomal stability assays (human/rodent liver microsomes) quantify metabolic half-life.
- Caco-2 permeability assays predict intestinal absorption.
- Plasma protein binding (ultrafiltration or equilibrium dialysis) informs free drug concentration. These protocols, validated for quinazolinone analogs, align with OECD guidelines for preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
